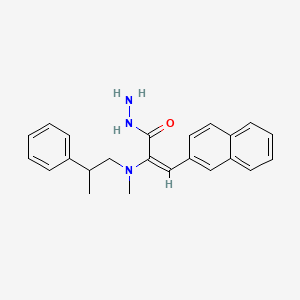
N-(4-Hydroxyphenyl)pyridinium chloride dimethylcarbamate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Hydroxyphenyl)pyridinium chloride dimethylcarbamate (ester) is a quaternary pyridinium salt. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of different functional groups on the pyridine ring or at the nitrogen atom makes these compounds versatile and valuable for numerous applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxyphenyl)pyridinium chloride dimethylcarbamate (ester) typically involves the reaction of pyridine with appropriate reagents to introduce the desired functional groups. One common method involves the reaction of pyridine with thionyl chloride, followed by treatment with ethanol . The specific conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of quaternary pyridinium salts often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxyphenyl)pyridinium chloride dimethylcarbamate (ester) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups on the pyridine ring.
Substitution: Nucleophilic substitution reactions can introduce new functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the pyridine ring .
Scientific Research Applications
N-(4-Hydroxyphenyl)pyridinium chloride dimethylcarbamate (ester) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and textile softeners
Mechanism of Action
The mechanism of action of N-(4-Hydroxyphenyl)pyridinium chloride dimethylcarbamate (ester) involves its interaction with specific molecular targets. For example, as a cholinesterase inhibitor, it can bind to the active site of the enzyme, preventing the breakdown of acetylcholine and leading to increased levels of this neurotransmitter . This mechanism is similar to that of other cholinesterase inhibitors, such as pyridostigmine .
Comparison with Similar Compounds
Similar Compounds
Pyridostigmine: A cholinesterase inhibitor with a similar mechanism of action.
Neostigmine: Another cholinesterase inhibitor with comparable effects.
Quaternary Pyridinium Salts: A broad category of compounds with diverse applications
Uniqueness
N-(4-Hydroxyphenyl)pyridinium chloride dimethylcarbamate (ester) is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
67465-60-5 |
|---|---|
Molecular Formula |
C14H15ClN2O2 |
Molecular Weight |
278.73 g/mol |
IUPAC Name |
(4-pyridin-1-ium-1-ylphenyl) N,N-dimethylcarbamate;chloride |
InChI |
InChI=1S/C14H15N2O2.ClH/c1-15(2)14(17)18-13-8-6-12(7-9-13)16-10-4-3-5-11-16;/h3-11H,1-2H3;1H/q+1;/p-1 |
InChI Key |
VSFCQQIJVUTCGR-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C(=O)OC1=CC=C(C=C1)[N+]2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



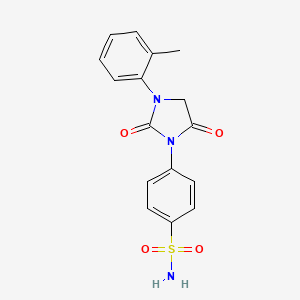
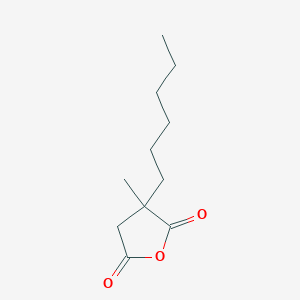

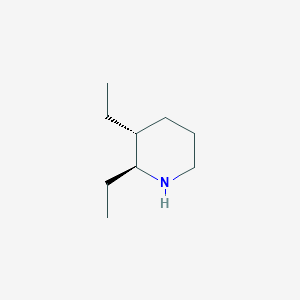
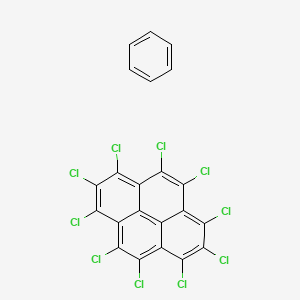
![Bicyclo[2.2.1]heptane-2-propanal, alpha-methyl-, oxime](/img/structure/B14473501.png)

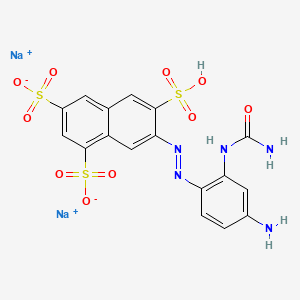

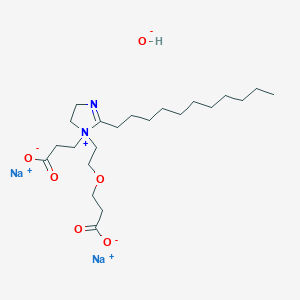
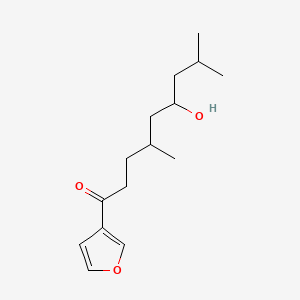
![7-Thiabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)-](/img/structure/B14473538.png)
